molecular formula C10H6Cl2 B084591 Azulene, 1,3-dichloro- CAS No. 14658-94-7

Azulene, 1,3-dichloro-

Cat. No. B084591
CAS RN: 14658-94-7
M. Wt: 197.06 g/mol
InChI Key: WHRWUFQUMNUVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azulene, 1,3-dichloro- is a chemical compound that is widely used in scientific research. It is a derivative of azulene, which is a natural organic compound found in chamomile oil. Azulene, 1,3-dichloro- is synthesized through a complex process, and it has been found to have a wide range of applications in various fields of research.

Mechanism Of Action

The mechanism of action of azulene, 1,3-dichloro- is not fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to scavenge free radicals, which are responsible for oxidative stress and cell damage.

Biochemical And Physiological Effects

Azulene, 1,3-dichloro- has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, diabetes, and cardiovascular diseases. It has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

Azulene, 1,3-dichloro- has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other organic compounds. However, it has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on azulene, 1,3-dichloro-. One direction is the development of new drugs based on its anti-inflammatory and antioxidant properties. Another direction is the development of new catalysts for various chemical reactions. Additionally, the potential use of azulene, 1,3-dichloro- as an antimicrobial agent needs to be further explored. Furthermore, the mechanism of action of azulene, 1,3-dichloro- needs to be fully understood to explore its potential applications in various fields of scientific research.
Conclusion
In conclusion, azulene, 1,3-dichloro- is a promising compound that has a wide range of applications in various fields of scientific research. It is synthesized through a complex process and has been found to have anti-inflammatory, antioxidant, and antimicrobial properties. Although it has some limitations, its potential applications in the development of new drugs, catalysts, and antimicrobial agents make it an exciting compound for future research.

Synthesis Methods

Azulene, 1,3-dichloro- is synthesized through a complex process that involves the reaction of 1,4-dichloro-2-nitrobenzene with sodium azide in the presence of copper powder. The resulting compound is then reduced with sodium dithionite to produce azulene, 1,3-dichloro-. The synthesis method is time-consuming and requires a high level of expertise.

Scientific Research Applications

Azulene, 1,3-dichloro- has been found to have a wide range of applications in various fields of scientific research. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in various chemical reactions. In addition, azulene, 1,3-dichloro- has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs.

properties

CAS RN

14658-94-7

Product Name

Azulene, 1,3-dichloro-

Molecular Formula

C10H6Cl2

Molecular Weight

197.06 g/mol

IUPAC Name

1,3-dichloroazulene

InChI

InChI=1S/C10H6Cl2/c11-9-6-10(12)8-5-3-1-2-4-7(8)9/h1-6H

InChI Key

WHRWUFQUMNUVQH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C(C=C2Cl)Cl)C=C1

Canonical SMILES

C1=CC=C2C(=C(C=C2Cl)Cl)C=C1

Other CAS RN

14658-94-7

synonyms

Azulene, 1,3-dichloro-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.